1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
Description
Properties
IUPAC Name |
1-(2-methylcyclohexyl)-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-7-3-5-9-14(12)18-17(21)19-15-11-20(2)16-10-6-4-8-13(15)16/h4,6,8,10-12,14H,3,5,7,9H2,1-2H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIYNKZKLNKSSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling reagent such as N,N’-carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The methyl group on the indole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The urea moiety can also form hydrogen bonds with amino acid residues in the active site of enzymes, further influencing their activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound shares structural similarities with several urea derivatives, differing primarily in substituent groups (Table 1).
Table 1: Structural and Molecular Comparison of Urea Derivatives
*Note: Activity inferred from structural similarity to Siduron .
Key Observations:
- Siduron : A commercial herbicide with a phenyl group instead of indole, highlighting the role of the cyclohexyl group in herbicidal activity .
- Chloro-Fluorophenyl Derivative : Substitution with halogenated aryl groups may enhance binding to biological targets but reduces agricultural utility compared to Siduron .
Physicochemical Properties
- Steric Effects : Bulky substituents (e.g., cycloheptyl) may hinder binding to biological targets, whereas smaller groups (e.g., methylcyclohexyl) balance steric and electronic effects .
Biological Activity
1-(1-Methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The indole structure is known for its diverse pharmacological properties, making derivatives like this urea an area of active investigation.
- Molecular Formula : C16H22N2O
- Molecular Weight : 258.36 g/mol
- Chemical Structure : The compound features an indole moiety linked to a urea group, which is often associated with various biological activities.
Biological Activity Overview
Research into the biological activity of this compound has revealed promising results in several areas:
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar indole structures exhibit significant antimicrobial properties. For instance, derivatives containing the indole ring have shown effectiveness against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | Minimal Inhibitory Concentration (MIC) | Target Organisms |
|---|---|---|
| Compound A | 0.5 µg/mL | Staphylococcus aureus |
| Compound B | 1.0 µg/mL | Escherichia coli |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be determined in published studies.
Anticancer Activity
The indole structure is also associated with anticancer properties. Compounds derived from indole have been shown to induce apoptosis in various cancer cell lines.
In a study involving structurally related compounds, it was found that certain derivatives could significantly suppress tumor growth in vivo, suggesting that the urea derivative might exhibit similar effects.
Table 2: Anticancer Efficacy of Indole Derivatives
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|---|
| Compound C | 5 | 70 |
| Compound D | 10 | 60 |
| This compound | TBD | TBD |
The mechanism by which indole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For antimicrobial activity, it has been suggested that these compounds may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Studies
Several case studies highlight the potential of indole-based compounds:
- Study on Antimicrobial Efficacy : A series of indole derivatives were tested against clinical isolates of resistant bacteria, revealing that modifications to the indole structure can enhance antibacterial potency while reducing cytotoxicity to human cells .
- Anticancer Research : Research demonstrated that certain indole derivatives could induce cell cycle arrest and apoptosis in cancer cells through modulation of signaling pathways involved in cell proliferation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 1-(1-methyl-1H-indol-3-yl)-3-(2-methylcyclohexyl)urea?
- Methodology : The synthesis of urea derivatives typically involves coupling indole and cyclohexyl precursors via carbodiimide-mediated reactions. Evidence suggests using polar aprotic solvents (e.g., dichloromethane or ethanol) under controlled temperatures (20–40°C) with catalysts like HOBt (Hydroxybenzotriazole) to enhance yield . Purification via column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures is recommended.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodology :
- NMR : H and C NMR for structural confirmation, focusing on indole NH (δ 10–12 ppm) and urea carbonyl (δ 155–165 ppm) signals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodology :
- Solubility : Test in DMSO (primary solvent for stock solutions) followed by dilution in aqueous buffers (PBS, pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products. Include controls with antioxidants (e.g., BHT) to assess oxidative stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound and guide derivative design?
- Methodology :
- Quantum Chemical Calculations : Use DFT (Density Functional Theory) to map reaction pathways and identify transition states. Software like Gaussian or ORCA can calculate Gibbs free energy barriers for urea bond formation .
- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with kinases) using AMBER or GROMACS to prioritize derivatives with enhanced binding affinity .
Q. How should researchers address contradictions in pharmacological data, such as varying IC50 values across studies?
- Methodology :
- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., assay type, cell lines).
- Experimental Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine) to normalize results .
Q. What factorial design approaches optimize reaction yield and purity for scaled synthesis?
- Methodology :
- Full Factorial Design : Vary factors like solvent polarity (DCM vs. ethanol), temperature (25°C vs. 40°C), and catalyst loading (0.5–2.0 equiv). Use ANOVA to identify significant interactions and optimize conditions .
- Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., time vs. yield) to predict optimal synthesis parameters .
Q. What are the structure-activity relationships (SAR) governing this compound’s interaction with biological targets?
- Methodology :
- Analog Synthesis : Modify the indole methyl group or cyclohexyl substituents and test in vitro (e.g., kinase inhibition assays).
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs (urea moiety) and hydrophobic interactions (methylcyclohexyl group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
